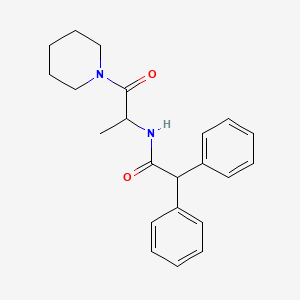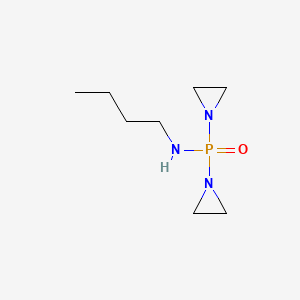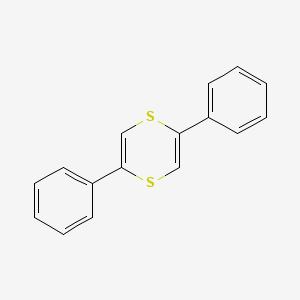
4-Methoxy-6-phenylpyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methoxy-6-phenylpyran-2-one is a chemical compound with the molecular formula C12H10O3. It is a derivative of pyran-2-one, characterized by the presence of a methoxy group at the 4-position and a phenyl group at the 6-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Methoxy-6-phenylpyran-2-one can be synthesized through several methods. One common approach involves the base-mediated cyclization of ethyl 3,5-dioxo-5-phenylpentanoate. This reaction is typically carried out by refluxing the ester with 1,8-diazobicyclo[5.4.0]undecan-7-ene (DBU) in benzene overnight, yielding 4-hydroxy-6-phenyl-2H-pyran-2-one. The product is then methylated to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-Methoxy-6-phenylpyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
4-Methoxy-6-phenylpyran-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.
Industry: It is used in the synthesis of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methoxy-6-phenylpyran-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxy-6-methyl-2H-pyran-2-one: This compound has a similar structure but with a methyl group instead of a phenyl group.
4-Hydroxy-6-phenyl-2H-pyran-2-one: This is an intermediate in the synthesis of 4-methoxy-6-phenylpyran-2-one and lacks the methoxy group.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
4225-45-0 |
|---|---|
Fórmula molecular |
C12H10O3 |
Peso molecular |
202.21 g/mol |
Nombre IUPAC |
4-methoxy-6-phenylpyran-2-one |
InChI |
InChI=1S/C12H10O3/c1-14-10-7-11(15-12(13)8-10)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
JRKYMPFHUAZGIS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=O)OC(=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(6S,8R,9S,10R,13S,14R,16R,17R)-6-fluoranyl-10,13,16-trimethyl-14,17-bis(oxidanyl)-17-(2-oxidanylethanoyl)-1,2,6,7,8,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14170166.png)
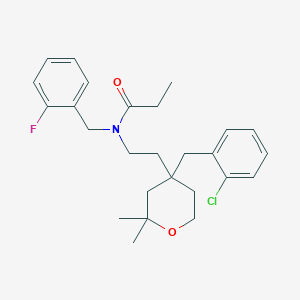

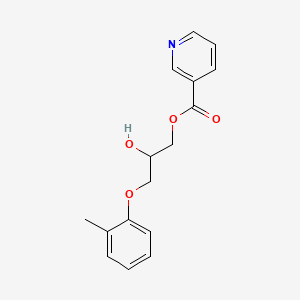
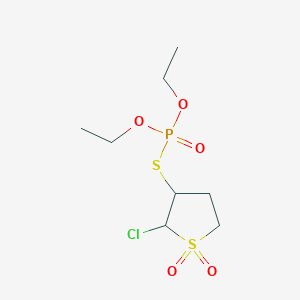
![1H-Pyrrolo[2,3-B]pyridine, 4-chloro-2-methyl-1-[(2-methylphenyl)sulfonyl]-](/img/structure/B14170201.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carboxylic acid](/img/structure/B14170205.png)
![N-[(4-Methylbenzene-1-sulfonyl)oxy]-N-phenylaniline](/img/structure/B14170221.png)
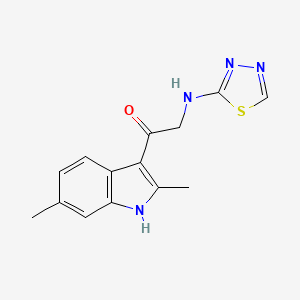
![6-Chloropyrido[2,3-c][1,5]naphthyridine](/img/structure/B14170225.png)
![7-Phenyltetrazolo[1,5-b][1,2,4]triazine](/img/structure/B14170232.png)
